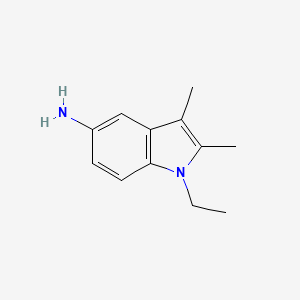

1-Ethyl-2,3-Dimethyl-1H-indol-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyl-2,3-dimethyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Wissenschaftliche Forschungsanwendungen

1-ethyl-2,3-dimethyl-1H-indol-5-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules, including potential drugs and enzyme inhibitors.

Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

1-Ethyl-2,3-dimethyl-1H-indol-5-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Vorbereitungsmethoden

The synthesis of 1-ethyl-2,3-dimethyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . For industrial production, the process may be optimized for higher yields and purity, often involving catalytic methods and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-ethyl-2,3-dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding different reduced forms.

Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

Vergleich Mit ähnlichen Verbindungen

1-ethyl-2,3-dimethyl-1H-indol-5-amine can be compared to other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug. The uniqueness of 1-ethyl-2,3-dimethyl-1H-indol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

1-Ethyl-2,3-dimethyl-1H-indol-5-amine is an indole derivative recognized for its potential biological activity. This compound features a unique substitution pattern that influences its chemical properties and interactions with biological systems. The indole structure is integral to many natural products and pharmaceuticals, contributing to a diverse range of biological effects.

Chemical Structure and Properties

The molecular formula of 1-ethyl-2,3-dimethyl-1H-indol-5-amine is C12H16N2, with a molecular weight of approximately 188.27 g/mol. The presence of an ethyl group and two methyl groups on the indole core enhances its reactivity and biological interactions. This compound's structure allows it to engage with various biological targets, particularly in neuropharmacology and cancer research.

The biological activity of 1-ethyl-2,3-dimethyl-1H-indol-5-amine is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that similar indole derivatives can act as selective agonists for these receptors, which play critical roles in mood regulation and behavioral responses.

Biological Activities

1-Ethyl-2,3-dimethyl-1H-indol-5-amine exhibits several notable biological activities:

Antitubercular Activity

Recent studies have demonstrated that this compound possesses antitubercular properties. The Minimum Inhibitory Concentration (MIC) values for various strains of Mycobacterium tuberculosis have been determined, indicating significant potential for further development as an antitubercular agent.

Neuropharmacological Effects

Due to its structural similarity to serotonin, 1-ethyl-2,3-dimethyl-1H-indol-5-amine may influence serotonergic pathways. This has implications for treating mood disorders and anxiety.

Anti-inflammatory Properties

Preliminary data suggest that this compound may exhibit anti-inflammatory effects through modulation of cytokine production. In particular, it has shown promise in reducing the expression of pro-inflammatory cytokines in experimental models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-ethyl-2,3-dimethyl-1H-indol-5-amine, it is useful to compare it with other indole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Indole | C8H7N | Basic indole structure without substitutions |

| Indole-3-acetic acid | C10H9O3 | Plant hormone involved in growth regulation |

| Tryptophan | C11H12N2O2 | Essential amino acid and serotonin precursor |

| Indomethacin | C19H16ClN | Nonsteroidal anti-inflammatory drug |

| 1-Methylindole | C9H9N | Simpler structure; lacks ethyl and additional methyl groups |

The unique combination of ethyl and dimethyl groups in 1-ethyl-2,3-dimethyl-1H-indol-5-amine distinguishes it from these compounds, potentially enhancing its pharmacological profile.

Case Studies

Case Study 1: Antitubercular Efficacy

In a study assessing the antitubercular efficacy of various indole derivatives, 1-ethyl-2,3-dimethyl-1H-indol-5-amine demonstrated a promising MIC against multiple strains of Mycobacterium tuberculosis. The results indicated that modifications in the indole structure could lead to enhanced activity against resistant strains.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study evaluated the effects of this compound on serotonin receptor activity in vitro. Results suggested that 1-ethyl-2,3-dimethyl-1H-indol-5-amine acts as a partial agonist at specific serotonin receptor subtypes, indicating potential therapeutic applications in mood disorders.

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylindol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14/h5-7H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAURDDVLLDKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.